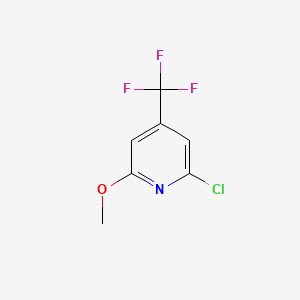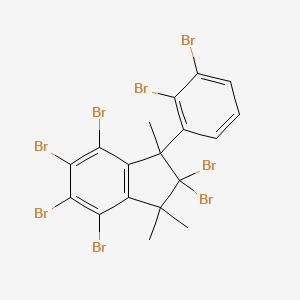
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is a Schiff base compound formed by the condensation of pyrrole-2-carbaldehyde and 3-ethoxyaniline Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline typically involves the condensation reaction between pyrrole-2-carbaldehyde and 3-ethoxyaniline. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours at a temperature of around 65°C to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as an anticancer agent, as Schiff bases have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its ability to form stable structures.
作用機序
The mechanism of action of N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline largely depends on its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For example, the compound’s antimicrobial activity is believed to result from its ability to bind to bacterial proteins, inhibiting their function and leading to cell death .
類似化合物との比較
Similar Compounds
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Similar Schiff base with a methoxy group instead of an ethoxy group.
N-((1H-Pyrrol-2-yl)methylene)-4-methoxyaniline: Another Schiff base with a methoxy group at a different position on the aniline ring.
Uniqueness
N-((1H-Pyrrol-2-yl)methylene)-3-ethoxyaniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s solubility, stability, and ability to form complexes with metal ions, making it distinct from its methoxy-substituted counterparts .
特性
CAS番号 |
145627-45-8 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.268 |
IUPAC名 |
3-ethoxy-N-(pyrrol-2-ylidenemethyl)aniline |
InChI |
InChI=1S/C13H14N2O/c1-2-16-13-7-3-5-11(9-13)15-10-12-6-4-8-14-12/h3-10,15H,2H2,1H3 |
InChIキー |
GQBHXPXRILDLPB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC=C2C=CC=N2 |
同義語 |
Benzenamine, 3-ethoxy-N-(1H-pyrrol-2-ylmethylene)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-(tert-Butyl)-7a-methylhexahydrobenzo[d]oxazol-2(3H)-one](/img/structure/B585850.png)
![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

